![molecular formula C27H22N4O4 B2929448 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900893-44-9](/img/structure/B2929448.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
This compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions .
Inhibition of Mitochondrial Membrane Potential
In line with the known dependence of glucose-starved cells on the mitochondria, this compound inhibits mitochondrial membrane potential . This could have implications for the treatment of various diseases where mitochondrial function is compromised.
Selective Toxicity Towards Glucose-Starved Tumor Cells
The compound has been found to exhibit good selectivity between cancer cells and normal cells . This means it could potentially be used to target cancer cells specifically, reducing the risk of damage to healthy cells.
Antiproliferative Activity
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Induction of Cell Cycle Arrest
Further mechanistic studies revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This could be a promising avenue for further research into the compound’s potential as an anticancer agent.
Potential Template for Further Optimization
These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-17-7-10-24-29-25-20(27(33)31(24)14-17)12-21(30(25)15-18-5-3-2-4-6-18)26(32)28-13-19-8-9-22-23(11-19)35-16-34-22/h2-12,14H,13,15-16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNNEQLHEOUFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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